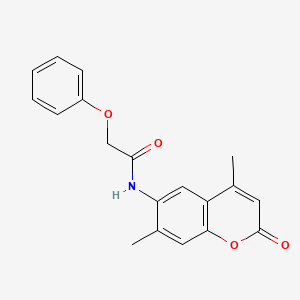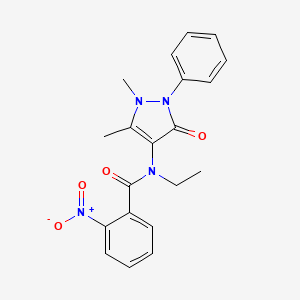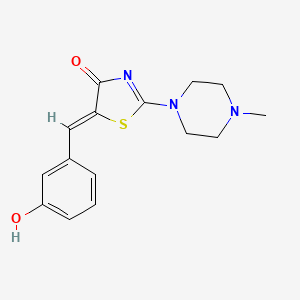![molecular formula C15H18N2O2 B4894118 N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, also known as HMPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HMPN is a white crystalline powder that is soluble in organic solvents and has a melting point of around 150°C.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Additionally, N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been used as a fluorescence probe for the detection of heavy metal ions in environmental samples.
Mécanisme D'action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is not well understood, but it is thought to involve the inhibition of certain enzymes or proteins in the target organism. Studies have shown that N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea exhibits selective inhibition of bacterial and fungal growth, indicating that it may target specific metabolic pathways in these organisms. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been found to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and detection of heavy metal ions. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has also been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is its versatility and potential applications in various scientific fields. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, including the development of new drug candidates based on its antibacterial, antifungal, and antitumor activities. N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea may also have potential applications in the synthesis of new materials, such as MOFs and nanoparticles. Further studies are needed to elucidate the mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea and to explore its potential applications in environmental science, such as the detection and removal of heavy metal ions from contaminated water. Overall, N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is a promising compound with potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea involves the reaction of 2-naphthylisocyanate and 1,3-propanediol in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea.
Propriétés
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-13(10-18)16-15(19)17-14-8-7-11-5-3-4-6-12(11)9-14/h3-9,13,18H,2,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIMAPPPQSQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)


![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)